molecular formula C24H21ClN4O2S B2905247 N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476434-25-0

N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide

Cat. No. B2905247
CAS RN: 476434-25-0
M. Wt: 464.97
InChI Key: MSJGFEMHLHHMCR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzylsulfanyl group, a 1,2,4-triazole ring, a methoxy group, and a benzamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,4-triazole ring suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the benzylsulfanyl group might be susceptible to oxidation, and the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a 1,2,4-triazole ring could influence its electronic properties, and the benzylsulfanyl and methoxy groups could affect its solubility .

Scientific Research Applications

Synthesis and Chemical Properties

One study focuses on the synthesis and bromine → lithium exchange reactions of 1,2,4-triazoles, exploring methods to generate compounds with structural similarities to N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide. These reactions are crucial for creating a range of triazole derivatives with potential biological activities. This research demonstrates the versatility of triazoles in chemical synthesis, providing a foundation for developing compounds with tailored properties for various applications (Iddon & Nicholas, 1996).

Pharmacological Applications

Another area of research explores the antimicrobial activities of new 1,2,4-triazole derivatives, indicating the potential of compounds structurally related to N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide in treating microbial infections. This work highlights the importance of 1,2,4-triazole derivatives in discovering new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant strains of microorganisms (Bektaş et al., 2007).

Molecular Interactions and Enzyme Inhibition

Further research into the synthesis and characterization of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showcases their potential in inhibiting lipase and α-glucosidase enzymes. This suggests that derivatives of N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide could be explored for therapeutic applications in treating conditions related to enzyme dysregulation, such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2S/c1-31-19-13-11-18(12-14-19)23(30)26-15-22-27-28-24(32-16-17-7-3-2-4-8-17)29(22)21-10-6-5-9-20(21)25/h2-14H,15-16H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJGFEMHLHHMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3Cl)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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